Bicyclo[4.2.0]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[420]octan-3-one is a bicyclic organic compound characterized by its unique ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing bicyclo[4.2.0]octan-3-one involves the [2+2] ketene cycloaddition reaction. This method utilizes ketene and a suitable diene to form the bicyclic structure . Another approach involves the trapping of an unstable tautomer with benzylideneacetoneiron tricarbonyl, followed by oxidative cleavage with ceric ammonium nitrate .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of this compound. Most of the synthesis methods are tailored for laboratory-scale production and involve complex reaction conditions that may not be easily scalable.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized using reagents like ceric ammonium nitrate to form different oxidation products .
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for the oxidative cleavage of this compound.
Reduction: Hydrogenation reactions can be performed using catalysts like palladium on carbon.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cleavage with ceric ammonium nitrate yields a ketone product .
Scientific Research Applications
Bicyclo[4.2.0]octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in the field of molecular biology.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octan-3-one exerts its effects involves its interaction with various molecular targets. The compound’s unique ring structure allows it to participate in specific chemical reactions that can influence biological pathways. Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes.
Bicyclo[3.3.0]octane: Another related compound with a different ring fusion pattern.
Uniqueness
Bicyclo[4.2.0]octan-3-one is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Biological Activity
Bicyclo[4.2.0]octan-3-one is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, pharmacological properties, and case studies highlighting its applications.
Chemical Structure and Synthesis
This compound consists of a fused six-membered and four-membered ring system, which contributes to its unique chemical properties. The synthesis of this compound can be achieved through various methods, including cycloaddition reactions and functionalization of existing bicyclic frameworks.
Recent studies have demonstrated the synthesis of bicyclo[4.2.0]octane derivatives through a [2+2] ketene reaction, which has shown promise in producing compounds with significant biological activity, particularly in anticancer and antidiabetic applications .
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Anticancer Properties : this compound derivatives have been reported to inhibit anti-apoptotic proteins such as Bcl-xL and Mcl-1, which are crucial in cancer cell survival pathways. These compounds demonstrate potential as therapeutic agents in cancer treatment by promoting apoptosis in malignant cells .
- Antidiabetic Activity : Some derivatives have also shown inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential use in managing diabetes by delaying glucose absorption .
Case Studies
-
Synthesis and Evaluation of Anticancer Activity :
- A study synthesized several bicyclo[4.2.0]octane derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity compared to standard chemotherapeutics .
-
Inhibition of α-Glucosidase :
- Another investigation focused on the antidiabetic potential of this compound derivatives, where specific compounds were tested for their ability to inhibit α-glucosidase activity in vitro. The findings revealed that certain derivatives had comparable efficacy to established α-glucosidase inhibitors, suggesting their viability as therapeutic agents for diabetes management .
Data Tables
The following table summarizes key findings related to the biological activities of this compound derivatives:
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
bicyclo[4.2.0]octan-3-one |
InChI |
InChI=1S/C8H12O/c9-8-4-3-6-1-2-7(6)5-8/h6-7H,1-5H2 |
InChI Key |
BKYVBZYUNBEYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.